molecular formula C4H8ClNO2 B2765409 4-Aminooxolan-3-one hydrochloride CAS No. 2219375-43-4

4-Aminooxolan-3-one hydrochloride

Cat. No.: B2765409
CAS No.: 2219375-43-4
M. Wt: 137.56
InChI Key: DXZHIGKHLGNAMY-UHFFFAOYSA-N
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Description

4-Aminooxolan-3-one hydrochloride is a chemical compound with potential applications in various fields, including pharmaceuticals and chemical research. It is characterized by its unique structure, which includes an oxolane ring with an amino group and a ketone functional group. This compound is often used as a reference standard in pharmaceutical testing .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminooxolan-3-one hydrochloride typically involves the reaction of oxolane derivatives with amino and ketone functional groups.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and purification systems to streamline the process and maintain consistency in the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Aminooxolan-3-one hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols .

Scientific Research Applications

4-Aminooxolan-3-one hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Aminooxolan-3-one hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting various biochemical pathways. Its unique structure allows it to bind to specific active sites on enzymes, thereby modulating their activity .

Comparison with Similar Compounds

  • 4-Aminooxolan-2-one
  • 4-Aminooxolan-3-one
  • 4-Aminooxolan-3-one sulfate

Comparison: 4-Aminooxolan-3-one hydrochloride is unique due to its specific hydrochloride group, which can influence its solubility and reactivity compared to other similar compounds. This makes it particularly useful in certain applications where these properties are advantageous .

Properties

IUPAC Name

4-aminooxolan-3-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2.ClH/c5-3-1-7-2-4(3)6;/h3H,1-2,5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXZHIGKHLGNAMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)CO1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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